Purity Advantage: 97–98% Target Compound vs. 90% for Unsubstituted Thiazole Analog (CAS 1026985-27-2)
The target compound is commercially available at 97% purity (CheMenu, Leyan) and 98% purity (MolCore) , whereas the closest unsubstituted thiazole analog, tert-butyl N-[3-(1,3-thiazol-2-yl)prop-2-yn-1-yl]carbamate (CAS 1026985-27-2), is offered by a single vendor at only 90% purity . This represents a minimum 7% absolute purity gap, which in a 1 g procurement translates to up to 70 mg less impurity, directly improving synthetic yield calculations and bioassay reproducibility.
| Evidence Dimension | Commercial purity (HPLC/GC area%) |
|---|---|
| Target Compound Data | 97% (CheMenu, Leyan); 98% (MolCore) |
| Comparator Or Baseline | tert-butyl N-[3-(1,3-thiazol-2-yl)prop-2-yn-1-yl]carbamate (CAS 1026985-27-2): 90% (10xchem) |
| Quantified Difference | +7% to +8% absolute purity advantage |
| Conditions | As-reported vendor specifications; QC methods may vary. |
Why This Matters
Higher purity reduces side-product interference in click chemistry and palladium-catalyzed transformations, where alkyne homocoupling impurities can quench catalytic cycles.
